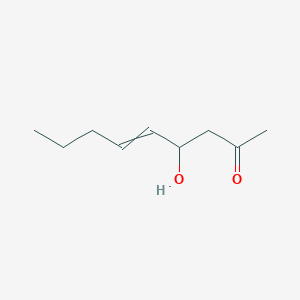-lambda~5~-phosphane CAS No. 918303-82-9](/img/structure/B12600929.png)
[(3,5-Dimethylphenyl)imino](trimethyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethylphenyl)imino-lambda~5~-phosphane is a chemical compound known for its unique structure and properties. It is a member of the phosphane family, characterized by the presence of a phosphorus atom bonded to three methyl groups and an imino group attached to a 3,5-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylphenyl)imino-lambda~5~-phosphane typically involves the reaction of 3,5-dimethylphenylamine with trimethylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as toluene or dichloromethane, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylphenyl)imino-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can undergo substitution reactions where the imino group or the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3,5-Dimethylphenyl)imino-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of (3,5-Dimethylphenyl)imino-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form coordination bonds with metal ions, influencing various biochemical pathways. Additionally, the imino group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethylphenyl)imino-trimethyl-λ5-phosphane
- N-aryl-2,5-dihydro-2-iminofuran-3-carboxamides
- Tertiary phosphines with different substituents
Uniqueness
(3,5-Dimethylphenyl)imino-lambda~5~-phosphane is unique due to its specific combination of a 3,5-dimethylphenyl ring and a trimethylphosphine moiety. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in catalysis, material science, and medicinal chemistry .
Properties
CAS No. |
918303-82-9 |
|---|---|
Molecular Formula |
C11H18NP |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
(3,5-dimethylphenyl)imino-trimethyl-λ5-phosphane |
InChI |
InChI=1S/C11H18NP/c1-9-6-10(2)8-11(7-9)12-13(3,4)5/h6-8H,1-5H3 |
InChI Key |
NFIPEAMIERZQTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N=P(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


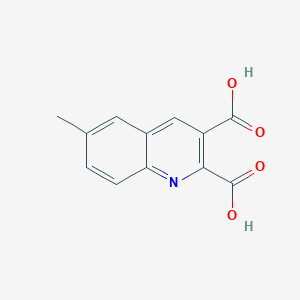
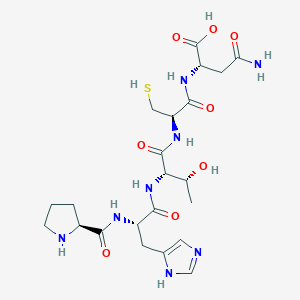
propanedinitrile](/img/structure/B12600860.png)
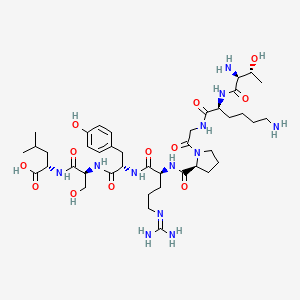
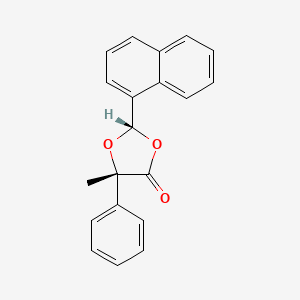
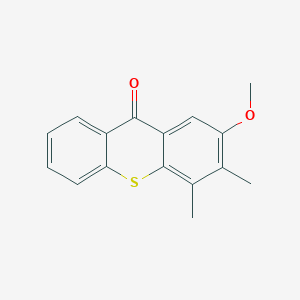
![2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline](/img/structure/B12600882.png)
![N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine](/img/structure/B12600890.png)
silane](/img/structure/B12600896.png)
![1,1'-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12600904.png)
![1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene](/img/structure/B12600912.png)
![N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12600915.png)
